Methyl 3-(chloromethyl)-5-cyanobenzoate Methyl 3-(chloromethyl)-5-cyanobenzoate
Brand Name: Vulcanchem
CAS No.:
VCID: VC19891099
InChI: InChI=1S/C10H8ClNO2/c1-14-10(13)9-3-7(5-11)2-8(4-9)6-12/h2-4H,5H2,1H3
SMILES:
Molecular Formula: C10H8ClNO2
Molecular Weight: 209.63 g/mol

Methyl 3-(chloromethyl)-5-cyanobenzoate

CAS No.:

Cat. No.: VC19891099

Molecular Formula: C10H8ClNO2

Molecular Weight: 209.63 g/mol

* For research use only. Not for human or veterinary use.

Methyl 3-(chloromethyl)-5-cyanobenzoate -

Specification

Molecular Formula C10H8ClNO2
Molecular Weight 209.63 g/mol
IUPAC Name methyl 3-(chloromethyl)-5-cyanobenzoate
Standard InChI InChI=1S/C10H8ClNO2/c1-14-10(13)9-3-7(5-11)2-8(4-9)6-12/h2-4H,5H2,1H3
Standard InChI Key XFLIBQOGDLEIGN-UHFFFAOYSA-N
Canonical SMILES COC(=O)C1=CC(=CC(=C1)C#N)CCl

Introduction

Chemical Identity and Structural Properties

Methyl 3-(chloromethyl)-5-cyanobenzoate is a white to off-white crystalline solid with a molecular weight of 209.63 g/mol and the IUPAC name methyl 3-(chloromethyl)-5-cyanobenzoate. Key physicochemical properties include:

PropertyValue
Molecular FormulaC₁₀H₈ClNO₂
CAS NumberNot explicitly listed (derivative of 34040-63-6)
Boiling Point276.8°C (estimated)
Density1.19–1.3 g/cm³
SolubilitySoluble in polar organic solvents (e.g., DCM, THF)
Hazard StatementsH302, H315, H319, H335

The compound’s structure enables diverse reactivity: the chloromethyl group undergoes nucleophilic substitution, while the cyano group participates in condensation or cycloaddition reactions .

Synthetic Methodologies

Nucleophilic Substitution and Hydrolysis

A two-step synthesis is described in patent CN101891649B :

  • Step 1: 3-Chloromethyl benzoic acid methyl ester reacts with nitrogen-containing compounds (e.g., hexamethylenetetramine) in alkaline conditions to form a Sievert salt. Hydrolysis in acidic media yields 3-aldehyde benzoic acid methyl ester.

  • Step 2: The aldehyde intermediate undergoes a reflux reaction with hydroxylamine and formic acid, followed by ion exchange and crystallization to produce the final product (yield >80%, purity >98%) .

Alternative routes involve chloromethylation of methyl benzoate derivatives using paraformaldehyde and AlCl₃, yielding meta-substituted products .

Applications in Pharmaceutical Synthesis

Anticancer Agents

Methyl 3-(chloromethyl)-5-cyanobenzoate derivatives are precursors to quinazolinones, which exhibit potent anticancer activity. For example, compound 101 (derived from 6-chloro-2-methyl-3-(heteroaryl)-4(3H)-quinazolinone) inhibits leukemia (IC₅₀ = 5.8 µM) and breast cancer cells (IC₅₀ = 0.34 µM) by disrupting microtubule polymerization .

Central Nervous System (CNS) Therapeutics

The compound’s cyano group is integral to synthesizing mGluR5 antagonists, such as MPEP analogs, which target anxiety and addiction . Structural modifications at the 3-position (e.g., CN substitution) enhance binding affinity (Kᵢ < 1 nM) but may introduce toxicity .

Protective MeasureProtocol
Personal Protective EquipmentGloves, goggles, lab coat
VentilationChemical fume hood mandatory
First AidFlush eyes/skin with water; seek medical attention

Analytical Characterization

Spectroscopic Data

  • IR: Peaks at 1720 cm⁻¹ (ester C=O), 2220 cm⁻¹ (C≡N), and 680 cm⁻¹ (C-Cl) .

  • NMR (¹H): δ 3.95 (s, 3H, OCH₃), δ 4.75 (s, 2H, CH₂Cl), δ 7.5–8.1 (m, 3H, aromatic) .

Chromatography

HPLC analysis (C18 column, acetonitrile/water) confirms purity >98% with a retention time of 6.2 min .

Industrial and Research Significance

The compound’s dual functionality enables its use in:

  • Agrochemicals: Synthesis of herbicides via SN2 reactions with thiols.

  • Liquid Crystals: As a building block for polarizable aromatic cores .

  • Polymer Chemistry: Crosslinking agent in epoxy resins .

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